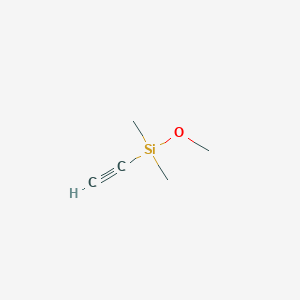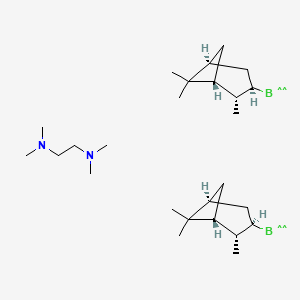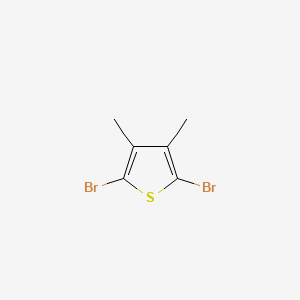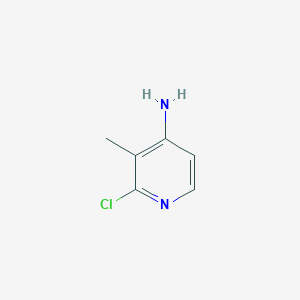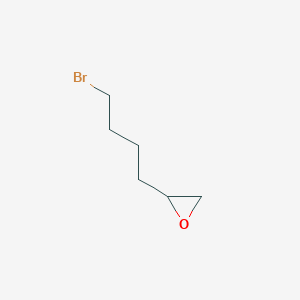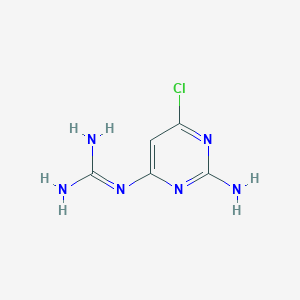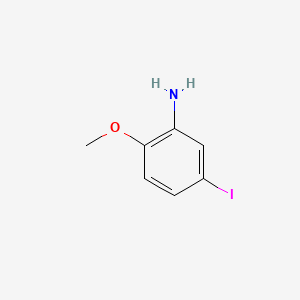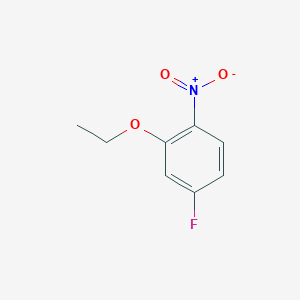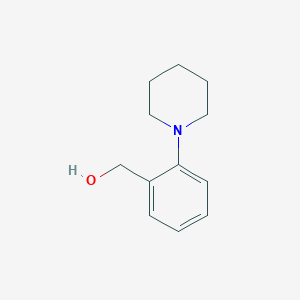![molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7](/img/structure/B1590301.png)
1,4-Dioxaspiro[4.5]decan-6-one
Übersicht
Beschreibung
1,4-Dioxaspiro[45]decan-6-one is an organic compound with the molecular formula C8H12O3 It is a spiro compound, meaning it has a unique structure where two rings share a single common atom This compound is characterized by its spirocyclic ketal structure, which is formed by the reaction of a ketone with a diol The spirocyclic nature of 1,4-Dioxaspiro[4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-6-one can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction involves the formation of a ketal by the condensation of the ketone with the diol. The typical reaction conditions include heating the reactants under reflux with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction proceeds as follows:
Cyclohexanone+Ethylene Glycol→this compound+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the reaction and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the ketal group can lead to the formation of alcohols.
Substitution: The ketal group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketals with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-one involves its interaction with molecular targets through its ketal group. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the ketone group.
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a different ring size.
1,4-Dioxaspiro[4.5]decan-8-one: A positional isomer with the ketone group at a different position.
Uniqueness
1,4-Dioxaspiro[4.5]decan-6-one is unique due to its specific spirocyclic ketal structure. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQQTSLFAVOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493011 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-96-7 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


